4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane (CAS: 1402565-88-1) is a boronate ester featuring a pinacol (tetramethyl-dioxaborolane) backbone substituted with a 3-(oxetan-3-yl)phenyl group. The oxetane ring, a strained cyclic ether, introduces unique steric and electronic properties, distinguishing it from simpler aryl or alkyne-substituted analogs. This compound is structurally related to organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science . Applications likely align with its role as a boronate ester in drug synthesis (e.g., Selpercatinib intermediates ) or as a functional building block in organic transformations.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(oxetan-3-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11(8-13)12-9-17-10-12/h5-8,12H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEPCKJKEKOBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling with Aryl Halides
A common route involves reacting 3-(oxetan-3-yl)phenylboronic acid pinacol ester with 2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Procedure :
The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the boronic ester and reductive elimination to form the C–B bond. The oxetane moiety’s steric bulk necessitates longer reaction times to ensure complete conversion.
Direct Boronation of Aryl Precursors
An alternative method employs 3-(oxetan-3-yl)phenyllithium reacting with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Procedure :
This approach avoids palladium but requires stringent temperature control to prevent side reactions.
Optimization of Reaction Parameters
Catalyst Selection
Palladium complexes with bulky ligands (e.g., PdCl₂(dppf)) enhance stability and selectivity:
Triphenylphosphine (PPh₃) is often added as a stabilizing ligand, particularly in acetonitrile-based systems.
Solvent and Base Effects
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Polar Solvents : Acetonitrile and dioxane improve solubility of boronic esters, facilitating transmetallation.
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Bases : K₂CO₃ and KOH are preferred for deprotonating intermediates, with KOH yielding higher conversions in acetonitrile.
Purification and Characterization
Post-synthesis purification is critical due to the compound’s sensitivity to hydrolysis:
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Column Chromatography : Silica gel with petroleum ether/ethyl acetate (400:1) effectively separates the product from Pd residues.
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Recrystallization : Hexane/ethyl acetate mixtures yield crystals suitable for X-ray diffraction.
Key Characterization Data :
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¹¹B NMR : δ 30–32 ppm (characteristic of dioxaborolanes).
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MS (ESI) : m/z 352.14 [M+H]⁺.
Challenges and Mitigation Strategies
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Hydrolysis Sensitivity : The dioxaborolane ring is prone to hydrolysis; reactions must exclude moisture.
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Steric Hindrance : The oxetane group slows transmetallation; extended reaction times (24–36 hours) are necessary.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronate esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
Organic Synthesis
The compound is widely used as an intermediate in organic synthesis. Its boron-containing structure allows it to participate in various carbon-carbon coupling reactions, including the Suzuki-Miyaura reaction. This reaction is crucial for forming biaryl compounds that are foundational in pharmaceutical development and materials science.
Key Reactions:
- Suzuki Coupling : Facilitates the formation of C-C bonds using palladium catalysts.
- Boronate Ester Formation : Acts as a precursor for various boronate esters used in organic synthesis.
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The unique oxetane moiety enhances the compound's biological activity by improving solubility and bioavailability.
Case Studies:
- Anticancer Agents : Research indicates that compounds derived from dioxaborolanes exhibit promising activity against various cancer cell lines due to their ability to interfere with cellular signaling pathways.
- Drug Development : The compound's structure allows for modification to create novel therapeutic agents targeting specific diseases.
Material Science
The stability and reactivity of 4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane make it valuable in the development of advanced materials. Its incorporation into polymers can enhance mechanical properties and thermal stability.
Applications Include:
- Polymer Chemistry : Used in the synthesis of boron-containing polymers that exhibit unique electrical and thermal properties.
- Nanomaterials : Its derivatives are investigated for use in nanocomposites with enhanced performance characteristics.
Biochemical Analysis
The compound plays a significant role in biochemical reactions due to its interaction with enzymes and proteins. It forms stable complexes with palladium catalysts necessary for cross-coupling reactions.
Enzyme Interaction
Research shows that this compound interacts effectively with palladium catalysts to facilitate transmetalation processes essential for synthesizing complex organic structures.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. In the context of the Suzuki reaction, it acts as a nucleophile, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed cross-coupling process. The compound’s unique structure allows it to interact with specific enzymes and receptors, making it valuable in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table summarizes key structural analogs and their properties:
Reactivity in Rhodium-Catalyzed Arylation
This contrasts with 2-phenyl-1,3,2-dioxaborinane, which reacted successfully. Steric hindrance was ruled out, suggesting electronic factors (e.g., boron-to-carbon transformation energetics) or solubility differences may suppress reactivity in the tetramethyl variant .
Steric and Electronic Effects
- Oxetane Substituent : The oxetane ring’s electron-rich oxygen atoms may enhance solubility in polar solvents compared to purely hydrocarbon substituents (e.g., phenyl or ethynyl groups). However, its strain could increase susceptibility to ring-opening reactions under acidic conditions.
- Benzo[b]thiophene vs.
- Alkyne vs. Aryl : Ethynyl-substituted derivatives (e.g., C₁₄H₁₇BO₂ ) enable click chemistry but may suffer from oxidative instability compared to aryl-substituted analogs.
Biological Activity
4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative notable for its potential applications in organic synthesis and biological research. This compound has garnered attention due to its unique structural features and reactivity, particularly in carbon-carbon coupling reactions. This article explores the biological activity of this compound, including its biochemical properties, interactions with biological systems, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₂₁BO₃ |
| Molecular Weight | 260.14 g/mol |
| CAS Number | 2223012-01-7 |
| Purity | 95% |
| IUPAC Name | This compound |
Research indicates that this compound interacts with various enzymes and proteins within biological systems. Its role in facilitating carbon-carbon bond formation is crucial in medicinal chemistry for synthesizing biologically active compounds. The compound's interaction with palladium catalysts is particularly significant in Suzuki-Miyaura cross-coupling reactions.
Case Studies and Research Findings
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Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase :
A study focused on the selective inhibition of ATM kinase reported that derivatives of boronic acids could effectively reduce mHTT toxicity in Huntington's disease models. The findings suggest that compounds like this compound may have neuroprotective effects by modulating kinase activity associated with DNA damage responses . -
Biological Probes :
The compound has been explored as a potential probe in biochemical studies due to its ability to form stable complexes with target proteins. Its derivatives have shown promise in targeting specific cellular pathways involved in disease mechanisms.
Applications in Drug Development
The unique properties of this compound make it a valuable candidate in drug development. Its derivatives are being investigated for their potential use in treating various diseases through targeted inhibition of key enzymes.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Synthesis of boron-containing pharmaceuticals |
| Biochemical Research | Probing enzyme interactions |
| Neuroscience | Potential neuroprotective agents |
Q & A
Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl precursors. For example, analogous compounds (e.g., 2-(3-iodophenyl derivatives) are synthesized via palladium-catalyzed cross-coupling between aryl halides and pinacol boronic esters under inert atmospheres . Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability in coupling reactions.
- Solvent optimization : Use of THF or dioxane at reflux temperatures (80–110°C).
- Purification : Column chromatography with hexanes/EtOAC (2:1) and 0.25% triethylamine to prevent boronate hydrolysis .
Yield improvements (~27–40%) are achievable by adjusting stoichiometry and reaction time .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and boronate ester peaks (δ ~1.3 ppm for methyl groups) .
- X-ray crystallography : Resolves steric effects of the tetramethyl dioxaborolane moiety and phenyl-oxetane orientation (e.g., bond angles ~120° for boron centers) .
- GC/HPLC : Quantify purity (>95%) and detect byproducts from incomplete coupling or boronate hydrolysis .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent boronate oxidation or hydrolysis.
- Safety protocols : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (similar to H302 hazards in iodophenyl analogs) .
- Deactivation : Quench with aqueous NaOH or ethanol to neutralize reactive boronates before disposal .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced reactivity in cross-coupling reactions?
- DFT calculations : Predict electron density at the boron center to assess nucleophilic borylation potential. Substituent effects (e.g., oxetane’s electron-withdrawing nature) lower boron’s Lewis acidity, requiring tailored catalysts .
- Molecular docking : Simulate interactions with Pd catalysts to optimize steric bulk (tetramethyl groups) vs. coupling efficiency .
- Solvent parameter modeling : Use Kamlet-Taft or Hansen solubility parameters to screen solvents that stabilize transition states .
Q. What strategies resolve contradictions in catalytic activity data across structurally similar boronates?
- Comparative kinetic studies : Measure turnover frequencies (TOF) for analogs (e.g., dichlorophenyl vs. oxetane-phenyl derivatives) under identical conditions .
- Isotopic labeling : Use ¹⁰B/¹¹B NMR to track boron transfer efficiency in cross-couplings .
- Post-reaction analysis : Identify catalyst poisoning via XPS (e.g., Pd(0) aggregation) or ligand degradation via LC-MS .
Q. How does the oxetane moiety influence the compound’s application in materials science?
- Conformational rigidity : The oxetane ring enhances thermal stability in polymer backbones (Tg increases by ~20°C vs. non-oxetane analogs) .
- Photophysical tuning : Oxetane’s electron-withdrawing effect red-shifts fluorescence in OLED materials (λem ~450 nm) .
- Hydrolytic resistance : Oxetane’s steric protection reduces boronate hydrolysis rates in aqueous media (t½ >24 hrs at pH 7) .
Q. What methodologies validate the compound’s role in medicinal chemistry for targeted drug delivery?
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the boronate to E3 ligase ligands via bioorthogonal click chemistry, monitoring degradation via Western blot .
- Boron neutron capture therapy (BNCT) : Assess ¹⁰B enrichment via ICP-MS and cellular uptake in cancer models (e.g., glioblastoma U87 cells) .
- In vivo stability assays : Track boronate metabolism in rodent plasma using LC-MS/MS to optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
